molecular formula C17H17N3O3 B11550016 N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)propanamide

N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)propanamide

Cat. No.: B11550016
M. Wt: 311.33 g/mol
InChI Key: HGLHNYNUAOWBBY-WOJGMQOQSA-N
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Description

N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE: is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound belongs to the class of hydrazone derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE typically involves the condensation reaction between 4-aminobenzohydrazide and 2-hydroxybenzaldehyde. The reaction is carried out in an ethanol solvent with a catalytic amount of acetic acid, which facilitates the formation of the hydrazone linkage. The reaction mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogen-substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anti-inflammatory and anticancer activities, with studies showing its ability to inhibit the growth of cancer cells.

    Industry: Potential use as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The biological activity of N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE is primarily attributed to its ability to interact with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with enzymes and proteins, leading to inhibition of their activity. Additionally, the hydrazone linkage can undergo hydrolysis under physiological conditions, releasing active metabolites that exert their effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE
  • N-(4-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE

Uniqueness

Compared to similar compounds, N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE exhibits unique properties due to the presence of the hydroxyl group on the phenyl ring. This functional group enhances its ability to form hydrogen bonds, increasing its solubility and reactivity. Additionally, the specific arrangement of the hydrazone linkage and the aromatic rings contributes to its distinct biological activities.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-(propanoylamino)benzamide

InChI

InChI=1S/C17H17N3O3/c1-2-16(22)19-14-9-7-12(8-10-14)17(23)20-18-11-13-5-3-4-6-15(13)21/h3-11,21H,2H2,1H3,(H,19,22)(H,20,23)/b18-11+

InChI Key

HGLHNYNUAOWBBY-WOJGMQOQSA-N

Isomeric SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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